3-(Methylthio)hexyl acetate

Catalog No.
S1894420
CAS No.
51755-85-2
M.F
C9H18O2S
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)hexyl acetate

CAS Number

51755-85-2

Product Name

3-(Methylthio)hexyl acetate

IUPAC Name

3-methylsulfanylhexyl acetate

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3

InChI Key

VIQXICKUKPVFRK-UHFFFAOYSA-N

SMILES

CCCC(CCOC(=O)C)SC

Solubility

soluble in water and fat

Canonical SMILES

CCCC(CCOC(=O)C)SC

Flavor and Aroma Research:

  • 3-(MTHA) is known for its unique odor profile described as a combination of sulfurous, green, spicy, and tropical fruit notes []. Researchers might utilize 3-(MTHA) to study human olfactory perception and the interaction of different odor molecules.
  • It can also be used as a reference compound in gas chromatography analysis to identify and quantify similar volatile compounds in various matrices, such as fruits, beverages, or biological samples [].

Ecological and Agricultural Research:

  • Some insects rely on specific volatile cues for communication and host location. The unique odor profile of 3-(MTHA) might be of interest to researchers studying insect behavior and developing insect traps or repellents [].

Material Science Research (Theoretical):

  • The functional groups present in 3-(MTHA) (thiol and ester) offer potential for its use in material science research. However, there is currently no published research on this specific application.

3-(Methylthio)hexyl acetate, with the chemical formula C₉H₁₈O₂S and CAS Registry Number 51755-85-2, is an organic compound that belongs to the class of thioesters. It features a hexyl chain with a methylthio group at the third position and an acetate group. This compound is known for its unique sulfurous odor and juicy flavor profile, making it particularly relevant in the flavor and fragrance industries. Its structure consists of a six-carbon straight-chain alkyl group (hexyl) attached to a thioether functional group (methylthio) and an ester functional group (acetate) .

Typical of thioesters and esters:

  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield 3-(methylthio)hexanol and acetic acid.
  • Oxidation: The sulfur atom in the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones .
  • Transesterification: It can react with alcohols to form different esters, which is a common reaction in organic synthesis.

The synthesis of 3-(Methylthio)hexyl acetate can be achieved through several methods:

  • Esterification Reaction: Reacting 3-(methylthio)hexanol with acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Thioesterification: Combining hexanoic acid with methyl mercaptan under acidic conditions to form the thioester, followed by acetylation.
  • Direct Alkylation: Utilizing alkyl halides in nucleophilic substitution reactions with sodium methyl mercaptan .

3-(Methylthio)hexyl acetate finds applications primarily in:

  • Flavoring Agents: Used in food products for its fruity and pleasant aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its unique scent profile.
  • Research: Investigated for potential biological activities that could lead to novel applications in pharmaceuticals or agrochemicals .

Interaction studies involving 3-(Methylthio)hexyl acetate focus on its sensory properties and potential interactions with other flavor compounds. These studies are crucial for understanding how it can be effectively used in formulations without overpowering other flavors or fragrances. Additionally, research on its safety profile suggests that it is generally recognized as safe when used appropriately in food products .

Several compounds share structural similarities with 3-(Methylthio)hexyl acetate, including:

Compound NameStructure TypeUnique Features
2-Methylthioethyl acetateThioesterShorter carbon chain; distinct odor profile
Methyl hexanoateEsterLacks sulfur; fruity aroma
Ethyl 3-methylthiopropanoateThioesterDifferent carbon skeleton; more complex odor

Uniqueness: The presence of both a methylthio group and a hexyl chain distinguishes 3-(Methylthio)hexyl acetate from other similar compounds, contributing to its unique sensory characteristics that are valuable in flavor and fragrance applications .

This compound's distinctive properties warrant further exploration within both industrial applications and academic research contexts.

Structural Characteristics

3-(Methylthio)hexyl acetate consists of a hexyl backbone substituted with a methylthio group at the third carbon and an acetate ester at the terminal position. This configuration is depicted in the SMILES notation CCCC(CCOC(=O)C)SC. The compound’s structure enables unique interactions with olfactory receptors, contributing to its distinctive aroma.

Key Identifiers

PropertyValue/DescriptionSource
IUPAC Name3-(Methylthio)-1-hexyl acetate
Molecular FormulaC₉H₁₈O₂S
Molecular Weight190.30 g/mol
FEMA Number3789
JECFA Number481

Nomenclature Variations

The compound is referred to by multiple synonyms, including lychee mercaptan acetate, 3-methylsulfanylhexyl acetate, and 1-hexanol, 3-(methylthio)-, acetate. These names reflect its functional groups and structural features, emphasizing its role as a thioester and its natural associations with lychee-like flavors.

Molecular Architecture and Stereochemical Features

3-(Methylthio)hexyl acetate represents a thioester compound with the molecular formula C₉H₁₈O₂S and a molecular weight of 190.30 g/mol [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service number 51755-85-2 and bears the International Union of Pure and Applied Chemistry name 3-(methylsulfanyl)hexyl acetate [4] [5]. The molecular structure consists of a hexyl chain backbone with a methylthio substituent positioned at the third carbon atom, terminated by an acetate functional group [1] [4].

The compound's canonical Simplified Molecular Input Line Entry System representation is CCCC(CCOC(C)=O)SC, which clearly delineates the structural connectivity [5]. The International Chemical Identifier string InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3 provides a standardized description of the molecular structure [2] [3] [4]. The presence of the methylthio group at the third position creates a stereogenic center, resulting in potential stereoisomerism, though only one defined stereocenter out of one possible stereocenter has been characterized [4].

The molecular architecture exhibits characteristic features of both thioether and ester functionalities. The thioether linkage (carbon-sulfur-carbon) at position 3 of the hexyl chain contributes to the compound's unique chemical properties [5]. The terminal acetate group provides the ester functionality, with the carbonyl carbon bonded to an oxygen atom that connects to the substituted hexyl chain [1] [4]. This dual functionality imparts distinctive physicochemical characteristics that differentiate it from simple alkyl acetates or unsubstituted thioethers [5].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Mass spectrometric analysis of 3-(methylthio)hexyl acetate has been documented in the National Institute of Standards and Technology mass spectrometry database under reference number 293186 [3] [6]. The electron ionization mass spectrum exhibits fragmentation patterns characteristic of thioester compounds, with the molecular ion peak appearing at mass-to-charge ratio 190 [3]. Gas chromatographic retention indices have been determined on different stationary phases, with values of 1766 and 1749 reported for DB-Wax columns under specified temperature programming conditions [6].

Nuclear magnetic resonance spectroscopic data for 3-(methylthio)hexyl acetate follows predictable patterns based on the molecular structure. The methylthio group typically exhibits characteristic chemical shifts in proton nuclear magnetic resonance spectroscopy, with the sulfur-bound methyl group appearing as a singlet around 2.1-2.2 parts per million [7] [8]. The hexyl chain protons display complex multipicity patterns due to coupling interactions, with the methylene protons adjacent to the acetate oxygen appearing downfield around 4.1-4.3 parts per million [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides distinctive chemical shift information for the thioester functionality. The carbonyl carbon of the acetate group typically resonates around 170-171 parts per million, consistent with aliphatic ester carbonyls [11] [10]. The carbon bearing the methylthio substituent appears upfield compared to unsubstituted alkyl carbons due to the electron-donating properties of sulfur [7] [12]. The methylthio carbon itself exhibits a characteristic chemical shift around 15-20 parts per million, typical for sulfur-bound methyl groups [7] [12].

Infrared spectroscopic analysis reveals characteristic absorption bands for both the ester and thioether functionalities. The carbonyl stretch of the acetate group appears as a strong absorption around 1740 cm⁻¹, typical of aliphatic esters [13] [14]. Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to the various methyl and methylene groups [13] [10]. The carbon-sulfur stretching vibrations contribute to absorptions in the fingerprint region below 1300 cm⁻¹ [12] [14].

Spectroscopic TechniqueKey ParametersCharacteristic Features
Mass Spectrometry (EI)Molecular ion: m/z 190Fragmentation patterns in NIST database [3]
Gas ChromatographyRetention Index: 1766, 1749DB-Wax column conditions [6]
¹H Nuclear Magnetic ResonanceMethylthio: ~2.1 ppmSinglet for S-CH₃ group [7] [9]
¹³C Nuclear Magnetic ResonanceCarbonyl: ~170 ppmEster carbonyl carbon [11] [10]
Infrared SpectroscopyCarbonyl: ~1740 cm⁻¹Characteristic ester stretch [13] [14]

Thermodynamic and Solubility Parameters

The thermodynamic properties of 3-(methylthio)hexyl acetate reflect its dual thioether-ester nature. The compound exhibits a boiling point of 216°C at standard atmospheric pressure, though some sources report values up to 256.9°C at 760 mmHg [2] [5] [15]. The flash point has been consistently reported as 76°C, indicating moderate volatility and flammability characteristics [2] [15] [16]. The relatively high boiling point compared to simple alkyl acetates reflects the increased molecular weight and the presence of the sulfur atom [2] [5].

Density measurements indicate values ranging from 0.976 to 0.995 g/cm³ at 20°C, with specific gravity determinations at 20/20°C falling within 0.980 to 0.995 [2] [5] [16]. The refractive index at 20°C ranges from 1.458 to 1.468, consistent with organic compounds containing sulfur atoms [2] [5] [16]. Vapor pressure measurements at 25°C indicate a value of 0.015 mmHg, suggesting relatively low volatility at ambient temperatures [5].

Surface tension has been determined as 31.8 dyne/cm, indicating moderate surface activity [5]. The molar volume of 194.9 cm³/mol and molar refractivity of 53.47 cm³ provide insights into the molecular size and polarizability [5]. The enthalpy of vaporization is reported as 49.44 kJ/mol, reflecting the energy required for phase transition from liquid to vapor [5].

Solubility characteristics demonstrate typical behavior for organic esters containing sulfur substituents. The compound is completely insoluble in water due to its hydrophobic alkyl chain and the absence of hydrogen bonding donors [16] [17]. However, it exhibits excellent solubility in most organic solvents, including alcohols, ethers, and hydrocarbon solvents [16] [17]. The partition coefficient (Log P) has been determined as 2.71, indicating strong preference for lipophilic environments over aqueous phases [15]. The XLogP3-AA calculated value of 2.4 supports this lipophilic character [5].

Thermodynamic PropertyValueUnitsConditions
Boiling Point216-256.9°C760 mmHg [2] [5] [15]
Flash Point76°CClosed cup [2] [15] [16]
Density0.976-0.995g/cm³20°C [2] [5]
Refractive Index1.458-1.468-20°C [2] [5] [16]
Vapor Pressure0.015mmHg25°C [5]
Surface Tension31.8dyne/cm- [5]
Molar Volume194.9cm³/mol- [5]
Enthalpy of Vaporization49.44kJ/mol- [5]
Log P2.71-Octanol-water [15]

Physical Description

colourless liquid

XLogP3

2.4

Density

0.982-0.990

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 88 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 128 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51755-85-2

Wikipedia

3-(methylthio)hexyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

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